6-(吡咯烷-2-基)喹啉乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

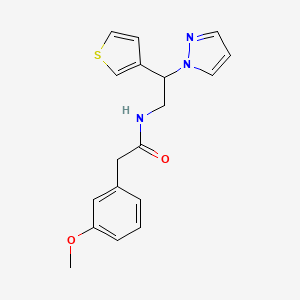

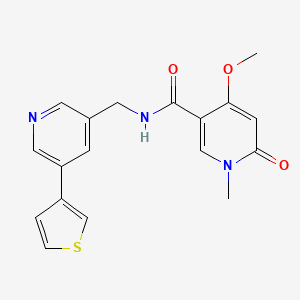

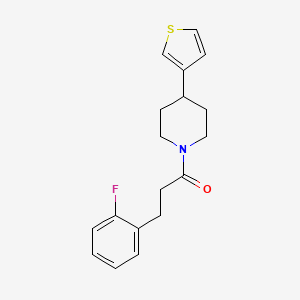

6-(Pyrrolidin-2-yl)quinoline acetate is a compound that includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The structure of 6-(Pyrrolidin-2-yl)quinoline acetate includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis

The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide leads to the respective Schiff base intermediates .科学研究应用

合成和生物活性: 与6-(吡咯烷-2-基)喹啉密切相关的吡咯并[2,3-h]喹啉是一类具有多种生物活性的重要杂环化合物。用于构建新型吡咯并[2,3-h]喹啉的高效合成方法已被开发出来,促进了对其生物活性的研究 (廖 & 朱, 2019).

抗癌潜力: 包括与6-(吡咯烷-2-基)喹啉结构相似的喹啉化合物在内的喹啉化合物已显示出有效的抗癌活性。喹啉的合成多功能性允许生成大量结构多样的衍生物,从而扩大了其在抗癌药物开发中的潜力 (所罗门 & 李, 2011).

防腐性质: 与6-(吡咯烷-2-基)喹啉相关的喹啉衍生物的防腐性质已得到研究,显示出对金黄色葡萄球菌和大肠杆菌等细菌的有效性 (布朗宁、科恩、埃林沃思 & 古尔布兰森, 1926).

喹啉衍生物的合成: 已开发出合成喹啉衍生物的方法,包括类似于6-(吡咯烷-2-基)喹啉的结构。这些方法对于创建喹啉衍生物库以供进一步研究非常重要 (苏雷什、穆图苏布拉马尼安、森蒂尔库马兰 & 马尼卡姆, 2012).

缓蚀: 与6-(吡咯烷-2-基)喹啉类似的喹啉衍生物已被用作防腐材料,对金属腐蚀表现出显着的有效性 (维尔马、库赖希 & 埃森索, 2020).

与DNA的结合性质: 与6-(吡咯烷-2-基)喹啉相似的喹啉衍生物已显示出与ct-DNA的强相互作用,这可能归因于π堆叠和/或氢键相互作用,表明在生物化学中具有潜在应用 (博纳科索、罗德里格斯、伊格莱西亚斯、席尔维拉、费托萨、罗莎、马丁斯、弗里佐 & 扎纳塔, 2018).

作用机制

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Action Environment

The influence of steric factors on biological activity has been investigated for compounds with a pyrrolidine ring .

未来方向

The future directions in the research of compounds with a pyrrolidine ring include the design of new pyrrolidine compounds with different biological profiles . The environmentally friendly technique for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates could be further explored .

属性

IUPAC Name |

acetic acid;6-pyrrolidin-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.C2H4O2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1;1-2(3)4/h1,3,5-7,9,12,14H,2,4,8H2;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKOJNXSSKHMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2895294.png)

![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)

![Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2895308.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2895313.png)